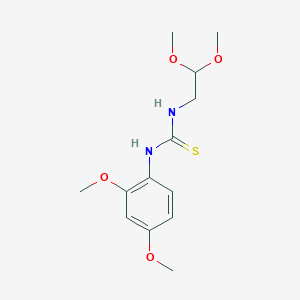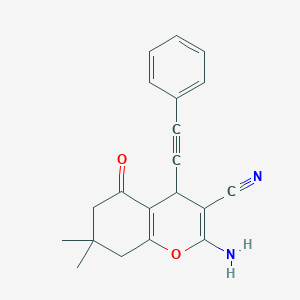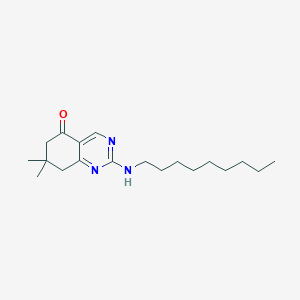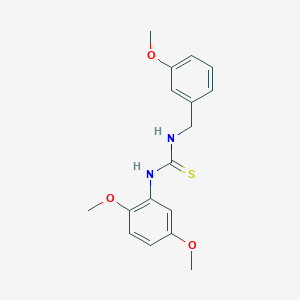
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of 1,3-benzothiazole, which is a heterocyclic aromatic compound with a wide range of biological activities. BTA-EG6 has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cancer, and viral replication. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. In addition, it has been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments is its versatility. It has been shown to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs for various diseases. In addition, it has been shown to exhibit low toxicity, which is important for the development of safe and effective drugs.
One of the limitations of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments is its relatively low potency compared to other compounds. This may limit its effectiveness as a therapeutic agent, and further optimization may be necessary to improve its potency.
Zukünftige Richtungen
There are several future directions for the research on 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. One potential direction is the development of new drugs based on 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for the treatment of inflammatory diseases, cancer, and viral infections. Further optimization of the compound may be necessary to improve its potency and selectivity.
Another potential direction is the study of the mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. Further research is needed to fully understand how the compound exerts its effects on various signaling pathways.
Finally, the development of new synthetic methods for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may also be an area of future research. New synthetic methods may allow for the production of the compound in larger quantities and at a lower cost, making it more accessible for further research and development.
Synthesemethoden
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-mercaptobenzothiazole with various reagents. One of the commonly used methods involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form ethyl 2-(2-benzothiazolylthio)acetate, which is then reacted with methylamine to form the final product, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes it a potential candidate for the development of new cancer therapies.
In addition, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to exhibit antiviral properties by inhibiting the replication of certain viruses, including HIV-1 and hepatitis C virus. This makes it a potential candidate for the development of new antiviral drugs.
Eigenschaften
Produktname |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C17H17N3OS3 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3OS3/c1-10-6-7-12-14(8-10)23-16(18-12)20-15(21)9-22-17-19-11-4-2-3-5-13(11)24-17/h2-5,10H,6-9H2,1H3,(H,18,20,21) |
InChI-Schlüssel |
QKSUBEFBVUGRKO-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)



![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)